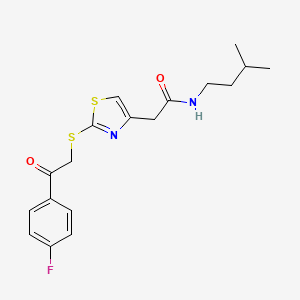

2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide

Beschreibung

The compound 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide features a thiazole core linked via a sulfur atom to a 2-(4-fluorophenyl)-2-oxoethyl group. The acetamide moiety at position 4 of the thiazole is substituted with an isopentyl (3-methylbutyl) chain.

Eigenschaften

IUPAC Name |

2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2S2/c1-12(2)7-8-20-17(23)9-15-10-24-18(21-15)25-11-16(22)13-3-5-14(19)6-4-13/h3-6,10,12H,7-9,11H2,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDIATYAUQHHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetophenone or cyclohexanone with thiourea in the presence of iodine.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

Attachment of the Isopentylacetamide Moiety: The final step involves the acylation of the thiazole derivative with isopentylacetamide under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the 4-fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide involves its interaction with specific molecular targets and pathways. It has been shown to:

Inhibit Enzyme Activity: The compound can inhibit the activity of enzymes such as EGFR and VGFER kinase, which are involved in cell proliferation and angiogenesis.

Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.

Intercalate with DNA: The compound can intercalate with DNA, disrupting its function and leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Spectroscopic Comparisons

Key Observations:

Structural Features: The target compound shares the thiazole-thio-oxoethyl motif with pyrimidinone derivatives (e.g., compound 2b) but differs in the heterocyclic core and substituents .

Spectroscopic Trends :

- IR Spectroscopy : The C=S (1240–1255 cm⁻¹) and C=O (1660–1720 cm⁻¹) stretches align with analogs in and , confirming the thioether and carbonyl functionalities .

- NMR : The fluorophenyl group introduces distinct aromatic splitting patterns (δ 7.2–8.0), while the isopentyl chain contributes upfield methyl/methylene signals (δ 0.8–1.6) .

Biological Implications :

- Fluorinated analogs (e.g., 5-(2-(4-fluorobenzyl)thiazol-4-yl)-2-(4-fluorophenyl)-4-methyloxazole ) demonstrate significant antimicrobial activity, suggesting the target compound may exhibit similar properties .

- The isopentyl chain may enhance bioavailability compared to smaller alkyl or aromatic substituents (e.g., N-phenyl in ) .

Biologische Aktivität

2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide is a synthetic compound belonging to the thiazole derivative class. Thiazole derivatives are recognized for their diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Thiazole Ring : Known for its role in various biological activities.

- Fluorophenyl Group : Enhances lipophilicity and potentially increases efficacy.

- Acetamide Moiety : Contributes to the compound's pharmacological profile.

The presence of a fluorine atom in the aromatic ring is expected to enhance the compound's interaction with biological targets due to improved physicochemical properties.

The biological activity of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. The thiazole moiety is known for its cytotoxic effects against cancer cell lines, while the fluorophenyl group may enhance binding affinity to target proteins.

Biological Activities

-

Anticancer Properties :

- Studies indicate that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide have been shown to inhibit tumor growth and induce apoptosis in cancer cells .

- A recent study demonstrated that analogs of this compound could effectively downregulate oncogenic signaling pathways, leading to reduced proliferation of cancer cells .

-

Antimicrobial Activity :

- Research has highlighted the antimicrobial properties of thiazole derivatives, suggesting that this compound may exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

- A comparative analysis showed that certain thiazole derivatives possess minimum inhibitory concentrations (MICs) within clinically relevant ranges against resistant strains of bacteria .

Case Studies

Several studies have investigated the biological activity of thiazole derivatives similar to 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide:

Synthesis and Modification

The synthesis of 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide typically involves several steps:

- Formation of the Thiazole Ring : Reaction between thiourea and an α-haloketone.

- Thioether Formation : Introduction of the thioether linkage.

- Amidation : Final step involving reaction with isopentylamine to form the acetamide structure.

This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Q & A

Q. What are the established synthetic pathways for 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclocondensation of thiourea derivatives with α-halo ketones.

- Step 2 : Introduction of the 4-fluorophenyl-2-oxoethyl thioether group using coupling agents like EDCI/HOBt.

- Step 3 : Acylation with isopentylamine to form the final acetamide moiety . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Reaction monitoring via TLC and characterization by NMR/IR/MS is standard .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- 1H/13C NMR : Confirms proton environments and carbon骨架, especially for thiazole (δ 7.2–7.8 ppm) and acetamide (δ 2.1–2.3 ppm) groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at ~407.1 g/mol) .

- IR Spectroscopy : Identifies key functional groups (C=O stretch at ~1680 cm⁻¹, S–C–N at ~650 cm⁻¹) .

Q. What in vitro assays are used to screen its biological activity?

- Anticancer : MTT assay against cell lines (e.g., MCF-7, HepG2) with IC50 calculations .

- Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against gram-positive/negative bacteria .

- Enzyme Inhibition : Fluorescence-based assays targeting bacterial FabH or human kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Design of Experiments (DOE) : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., pyridine for acylation) .

- Kinetic Studies : Monitor intermediates via HPLC to identify rate-limiting steps .

- Green Chemistry : Substitute toxic solvents (e.g., DCM) with ionic liquids or PEG-based systems .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under standardized conditions .

- Purity Analysis : Quantify impurities via HPLC; even 5% impurities can skew IC50 values .

- Structural Analog Testing : Compare with derivatives lacking the 4-fluorophenyl group to isolate pharmacophores .

Q. How can molecular docking elucidate its mechanism of action?

- Target Selection : Prioritize proteins like EGFR (PDB ID: 1M17) or DNA gyrase (PDB ID: 1KZN) based on structural analogs .

- Software Tools : Use AutoDock Vina with AMBER force fields; validate docking poses via MD simulations .

- Binding Affinity Correlation : Compare computed ΔG values with experimental IC50 .

Q. What crystallography challenges arise in resolving its 3D structure?

- Crystal Growth : Use slow evaporation in DMSO/water mixtures; address twinning via SHELXL refinement .

- Disorder Handling : Apply restraints to flexible isopentyl chains using OLEX2 or Coot .

- Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes thermal motion artifacts .

Q. How can SAR studies enhance its pharmacological profile?

- Modular Synthesis : Replace isopentyl with cyclohexyl or benzyl groups to assess steric effects .

- Electron-Withdrawing Substituents : Introduce nitro or trifluoromethyl groups on the phenyl ring to boost electron-deficient thiazole reactivity .

- Bioisosteres : Substitute thioether with sulfone to improve metabolic stability .

Q. What in vitro models assess metabolic stability?

- Liver Microsomes : Incubate with rat/human microsomes; quantify parent compound via LC-MS/MS .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Plasma Stability : Monitor degradation in 50% plasma at 37°C over 24 hours .

Q. How are synergistic effects with clinical drugs evaluated?

- Checkerboard Assay : Combine with cisplatin or fluconazole at sub-inhibitory concentrations; calculate FIC index .

- Isobolograms : Plot dose-response curves to identify additive/synergistic interactions .

- Transcriptomics : RNA-seq of treated cells to identify co-regulated pathways (e.g., apoptosis genes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.